molecular formula C12H9FO2 B11897398 Methyl 7-fluoro-2-naphthoate

Methyl 7-fluoro-2-naphthoate

Cat. No.: B11897398
M. Wt: 204.20 g/mol
InChI Key: DPOFAGBCQIVSQS-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2-naphthoate: is an organic compound belonging to the class of naphthoates, which are esters of naphthoic acid This compound is characterized by the presence of a fluorine atom at the 7th position of the naphthalene ring and a methyl ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-fluoro-2-naphthoate typically involves the esterification of 7-fluoro-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

7-fluoro-2-naphthoic acid+methanolsulfuric acidMethyl 7-fluoro-2-naphthoate+water\text{7-fluoro-2-naphthoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 7-fluoro-2-naphthoic acid+methanolsulfuric acid​Methyl 7-fluoro-2-naphthoate+water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-fluoro-2-naphthoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The naphthalene ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products:

    Nucleophilic substitution: Formation of substituted naphthoates.

    Reduction: Formation of 7-fluoro-2-naphthol.

    Oxidation: Formation of 7-fluoro-2-naphthoquinone.

Scientific Research Applications

Methyl 7-fluoro-2-naphthoate has several applications in scientific research, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: Employed in the development of organic electronic materials due to its unique electronic properties imparted by the fluorine atom.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and as a probe in fluorescence-based assays.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-2-naphthoate in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets by influencing the electronic distribution and steric properties of the molecule. This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

  • Methyl 6-fluoro-2-naphthoate
  • Methyl 8-fluoro-2-naphthoate
  • Methyl 7-chloro-2-naphthoate

Comparison: Methyl 7-fluoro-2-naphthoate is unique due to the specific position of the fluorine atom, which can significantly influence its reactivity and interaction with biological targets compared to its isomers and analogs. For instance, the position of the fluorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the presence of a fluorine atom, as opposed to other halogens like chlorine, can enhance the compound’s metabolic stability and bioavailability, making it a more attractive candidate for drug development.

Properties

Molecular Formula

C12H9FO2

Molecular Weight

204.20 g/mol

IUPAC Name

methyl 7-fluoronaphthalene-2-carboxylate

InChI

InChI=1S/C12H9FO2/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7H,1H3

InChI Key

DPOFAGBCQIVSQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)F

Origin of Product

United States

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